molecular formula C16H21NO2S B1599409 N-(2-adamantyl)benzenesulfonamide CAS No. 6517-14-2

N-(2-adamantyl)benzenesulfonamide

Cat. No.: B1599409
CAS No.: 6517-14-2
M. Wt: 291.4 g/mol
InChI Key: WHRWSFFVIWORSH-UHFFFAOYSA-N
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Description

N-(2-adamantyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, combining a benzenesulfonamide group with a bulky adamantyl moiety. This structure is frequently explored in the design of Carbonic Anhydrase Inhibitors (CAIs). The benzenesulfonamide group is a known pharmacophore that targets the enzyme's active site, while the hydrophobic adamantyl group can enhance binding affinity and metabolic stability . Researchers utilize this adamantyl-sulfonamide scaffold to investigate isoform-specific inhibition of human carbonic anhydrases, which are targets for conditions like glaucoma, epilepsy, and cancer . Beyond enzymology, the adamantane cage is a cornerstone in supramolecular chemistry, forming strong host-guest complexes with macrocycles like cucurbit[n]uril . These complexes are applied in advanced drug delivery systems, biosensing, and bioimaging, as the encapsulation can improve a molecule's solubility, bioavailability, and resistance to metabolism . The compound also serves as a valuable building block in structural-activity relationship (SAR) studies, aiding in the optimization of novel therapeutics against various targets . For Research Use Only. Not for diagnostic or therapeutic use, and not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c18-20(19,15-4-2-1-3-5-15)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h1-5,11-14,16-17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWSFFVIWORSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410232
Record name N-(2-adamantyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6517-14-2
Record name N-(2-adamantyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis of N 2 Adamantyl Benzenesulfonamide Compounds

Spectroscopic Characterization (NMR, FT-IR, HRMS) in Structural Confirmation

Spectroscopic techniques are fundamental in verifying the chemical structure of N-(2-adamantyl)benzenesulfonamide. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for mapping the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the aromatic protons of the benzenesulfonamide (B165840) group typically appear as multiplets in the downfield region. rsc.org The protons on the adamantyl cage, being aliphatic, resonate in the upfield region. The chemical shifts and coupling patterns of these protons provide information about their connectivity and spatial relationships. rsc.org

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The distinct resonances for the aromatic carbons and the sp³-hybridized carbons of the adamantane (B196018) moiety confirm the presence of both structural components. rsc.org

Interactive Data Table: Representative NMR Data for Benzenesulfonamide Derivatives

This table presents typical chemical shift ranges for key functional groups in benzenesulfonamide derivatives, providing a reference for spectral interpretation.

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0120 - 140
Adamantyl C-H1.5 - 2.525 - 45
N-HVariableNot Applicable

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

N-H Stretch: A key absorption band for the sulfonamide N-H group is typically observed in the region of 3200-3300 cm⁻¹. ripublication.com

S=O Stretch: The sulfonyl group (SO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, which appear in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. ripublication.com

C-H Stretch: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretches from the adamantyl group appear below 3000 cm⁻¹.

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring. ripublication.com

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretch3200 - 3300
SO₂Asymmetric Stretch1300 - 1350
SO₂Symmetric Stretch1150 - 1180
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1450 - 1600

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. nih.govnih.gov This technique is invaluable for confirming the molecular formula and identifying the compound with a high degree of certainty. mdpi.com The high resolving power of modern mass spectrometers can distinguish between molecules with very similar masses, ensuring unambiguous identification. nih.govmdpi.com

X-ray Crystallography for Molecular and Supramolecular Architecture

Studies on related sulfonamide compounds have shown that the sulfonamide group often acts as a hub for hydrogen bonding. For instance, in the crystal structure of N-(2-methylphenyl)benzenesulfonamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net The crystal structure of N-(2,3-dimethylphenyl)benzenesulfonamide also reveals intermolecular N-H···O hydrogen bonds that form zigzag chains. nih.gov The orientation of the benzene rings relative to each other is a key conformational feature. In N-(2-methylphenyl)benzenesulfonamide, the two benzene rings are rotated by 61.5 (1)°. researchgate.net

Interactive Data Table: Crystallographic Data for a Related Sulfonamide

The following table presents crystallographic data for N-(2-methylphenyl)benzenesulfonamide, a structurally similar compound, to illustrate the type of information obtained from X-ray diffraction studies. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.4840 (6)
b (Å)8.6124 (8)
c (Å)21.915 (2)
V (ų)1223.8 (2)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The N-H group of the sulfonamide is a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are hydrogen bond acceptors. This leads to the formation of N-H···O=S hydrogen bonds, which are a primary driving force in the crystal packing of many sulfonamides. nih.govresearchgate.net These interactions can link molecules into chains, dimers, or more complex networks. researchgate.net

C-H···π Interactions: Weak hydrogen bonds can also form between C-H bonds (from either the adamantyl or phenyl group) and the π system of the benzene ring. researchgate.net

Van der Waals Forces: The bulky and lipophilic adamantyl group contributes significantly to the crystal packing through van der Waals interactions.

Conformational Analysis within Crystal Lattices

X-ray crystallography reveals the preferred conformation of the this compound molecule in the solid state.

The adamantyl group, being a rigid cage-like structure, generally adopts a chair conformation.

The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. nih.gov

A key conformational parameter is the dihedral angle between the plane of the benzene ring and the adamantane moiety, which is influenced by steric hindrance and intermolecular packing forces. In this compound, this angle is 61.5°.

The conformation of the N-H bond relative to the sulfonyl group and the adjacent rings is also a critical feature. In many aryl sulfonamides, the N-H bond is observed to be trans to one of the S=O bonds. nih.gov

Computational Approaches to 3D Structure Prediction and Energetic Landscape

Computational chemistry provides valuable tools for understanding the three-dimensional structure and conformational energetics of this compound.

3D Structure Prediction: Molecular mechanics and quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the 3D structure of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov This is particularly useful for understanding the flexibility of the molecule and the relative stability of different rotational isomers. For adamantyl-containing compounds, computational analysis can help elucidate the preferred orientation of the bulky adamantyl group. nih.gov

Energetic Landscape: By calculating the energies of different conformations and intermolecular arrangements, it is possible to understand the energetic landscape of the crystal. This can provide insights into the driving forces behind the observed crystal packing and can even be used to predict potential polymorphs (different crystal forms of the same compound). nih.gov

Computational Chemistry and Molecular Modeling in Adamantyl Benzenesulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For N-(2-adamantyl)benzenesulfonamide, these calculations help in understanding its intrinsic reactivity and potential interaction sites.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net

In the context of this compound, a smaller HOMO-LUMO gap would suggest higher reactivity, potentially influencing its interactions with biological targets. The energy of the HOMO is often used as a descriptor in Quantitative Structure-Activity Relationship (QSAR) models, where lower EHOMO values (more negative) can correlate with increased biological activity. biolscigroup.usscholars.direct The electronic properties, and thus the HOMO-LUMO gap, can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the molecule. nih.gov

Table 1: Key Concepts in HOMO-LUMO Analysis

ConceptDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA small gap indicates high reactivity and low stability; a large gap indicates low reactivity and high stability. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. walisongo.ac.idresearchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an MESP map would reveal specific sites for non-covalent interactions, which are crucial for receptor binding.

Negative Potential: The oxygen atoms of the sulfonamide group (SO₂) would exhibit a strong negative potential, making them key hydrogen bond acceptors. The π-electron cloud of the benzene (B151609) ring would also show a region of negative potential. researchgate.net

Positive Potential: The hydrogen atom attached to the sulfonamide nitrogen (N-H) would display a distinct positive potential, identifying it as a primary hydrogen bond donor site.

Neutral/Hydrophobic Regions: The bulky, non-polar adamantyl cage would be characterized by a near-neutral potential, indicating its role in engaging in hydrophobic or van der Waals interactions within a receptor's binding pocket.

By identifying these interaction sites, MESP analysis provides a rational basis for understanding the binding orientation of this compound with its biological targets. walisongo.ac.id

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the structural basis of ligand-receptor binding.

Molecular docking simulations for adamantane-sulfonamide derivatives predict how these molecules fit into the active site of a target protein. The simulation calculates a "docking score" or binding energy (typically in kcal/mol), which estimates the binding affinity between the ligand and the receptor. A more negative score indicates a stronger, more favorable interaction.

Studies on related adamantane (B196018) and sulfonamide compounds have demonstrated their potential to bind to various enzymes. For example, adamantane-linked 1,2,4-triazole (B32235) derivatives showed strong binding affinities to the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. nih.gov Similarly, benzenesulfonamide (B165840) derivatives have been docked against targets like carbonic anhydrase and VEGFR-2 kinase, showing favorable binding energies. nih.govbohrium.com

For this compound, docking studies would predict that the lipophilic adamantyl group anchors the molecule in a hydrophobic pocket of the receptor, while the sulfonamide group forms specific hydrogen bonds and electrostatic interactions.

Table 2: Predicted Binding Affinities of Related Adamantane and Sulfonamide Derivatives

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Adamantane-linked 1,2,4-triazoles11β-HSD1-7.50 to -8.92 nih.gov
N-substituted sulfonamidesCarbonic Anhydrase (1AZM)-6.8 to -8.2 nih.gov
Adamantane-carbothioamidesUrease~ -6.8 mdpi.com
Benzenesulfonamide derivativesBreast Cancer Receptor (4FA2)Stable complexes with high affinity nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that interact with the ligand. drugdiscoverynews.com These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking.

In docking studies of analogous compounds, specific interactions are consistently observed:

Hydrogen Bonds: The sulfonamide group is a key player in forming hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the SO₂ oxygens act as acceptors. Residues such as Serine (Ser), Tyrosine (Tyr), and Aspartic Acid (Asp) are often involved in these interactions. nih.govmdpi.com For instance, in the docking of adamantane derivatives into 11β-HSD1, strong hydrogen bonds were observed with Ser170 and Tyr183. nih.gov

Hydrophobic Interactions: The cage-like, lipophilic adamantyl moiety is perfectly suited to fit into hydrophobic pockets of a receptor, interacting with non-polar amino acid residues like Leucine (Leu), Isoleucine (Ile), Valine (Val), and Methionine (Met). mdpi.com

π-Interactions: The benzene ring of the benzenesulfonamide group can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding site.

Understanding these key interactions is vital for optimizing the ligand's structure to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholars.directwu.ac.th A QSAR model is an equation that correlates molecular descriptors (numerical representations of chemical properties) with an experimental activity, such as an IC₅₀ value. mdpi.com

For a series of this compound analogues, a QSAR study would involve:

Data Set Compilation: Synthesizing and testing a series of related compounds with variations in their structure.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include topological (2D), conformational (3D), and quantum-chemical descriptors. mdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that best correlates the descriptors with the observed biological activity. wu.ac.thmdpi.com

Model Validation: Rigorously testing the model's statistical significance and predictive power. biolscigroup.us

Table 3: Examples of Descriptors Used in Sulfonamide QSAR Studies

Descriptor TypeExample DescriptorInformation EncodedReference
Topological (2D) Atom Information Content (a_IC)Molecular complexity and information content mdpi.com
Conformational (3D) Standard Dimension 3 (std_dim3)Molecular shape and spatial arrangement mdpi.com
Quantum-Chemical Energy of HOMO (EHOMO)Electron-donating ability/reactivity biolscigroup.usscholars.direct
Physicochemical Dipole Moment (μ)Polarity and charge distribution biolscigroup.usscholars.direct

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For adamantyl benzenesulfonamide derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their biological effects. researchgate.netnih.gov

These models are built using a training set of molecules with known activities. The steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA) are calculated around the aligned molecules. researchgate.net Statistical methods like Partial Least Squares (PLS) are then used to derive a model that can predict the activity of new, untested compounds. The robustness and predictive power of these models are assessed through rigorous validation techniques, including cross-validation and the use of an external test set. dongguk.edu

For instance, in a study on a series of adamantyl derivatives as P-glycoprotein inhibitors, 3D-QSAR models were developed to correlate their structure with inhibitory activity. dongguk.edu The resulting contour maps from these analyses highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a visual guide for the design of more potent analogs. researchgate.netnih.gov

Table 1: Illustrative Statistical Parameters for a Hypothetical 3D-QSAR Model of Adamantyl Benzenesulfonamide Derivatives

ParameterValueDescription
q² (Cross-validated r²)0.65Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)0.92Shows a high degree of correlation between predicted and observed activities for the training set.
Optimal Number of Components5The number of latent variables used to build the PLS model.
F-value120.5A high F-value indicates a statistically significant regression model.
Standard Error of Estimate0.25Represents the average deviation of the predicted values from the observed values.

This table is for illustrative purposes to show the type of data generated in a QSAR study.

Integration of Physicochemical Descriptors and Activity Data

The biological activity of a molecule like this compound is governed by a complex interplay of its physicochemical properties. Key descriptors that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with a biological target, include lipophilicity (logP), solubility, molecular weight, and hydrogen bonding capacity. rsc.orgnih.gov

Studies on adamantane derivatives of sulfonamides have systematically investigated their physicochemical properties, such as sublimation, solubility in various solvents (e.g., buffer, 1-octanol, 1-hexane), and solvation processes. rsc.org These experimental data are crucial for building accurate QSAR models. By correlating these descriptors with biological activity, researchers can identify the key properties that drive the desired pharmacological effect. For example, a study on a series of sulfonamides revealed that high electrostatic potential energy and the lipophilic nature of the molecule were favorable for their biological activity. nih.gov

Correlation equations are often developed to link thermodynamic functions with physicochemical descriptors, providing a deeper understanding of the structure-property relationships. rsc.org

Table 2: Key Physicochemical Descriptors for this compound and Their Significance

DescriptorCalculated/Estimated ValueSignificance in Drug Action
Molecular Weight ( g/mol )305.44Influences absorption and distribution.
LogP (Octanol-water partition coefficient)~3.5 - 4.0A measure of lipophilicity, affecting membrane permeability and binding to hydrophobic pockets.
Hydrogen Bond Donors1The N-H group of the sulfonamide can act as a hydrogen bond donor.
Hydrogen Bond Acceptors2The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors.
Polar Surface Area (Ų)~54.6Influences cell permeability and oral bioavailability.

Values are estimates based on the chemical structure and may vary depending on the calculation method.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand like this compound and its interactions with a biological target over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the time evolution of their positions and velocities.

For adamantane derivatives, MD simulations have been instrumental in understanding their binding modes within protein active sites. nih.gov For example, simulations of amantadine (B194251), a related adamantane derivative, with the M2 proton channel of the influenza virus have provided insights into how it blocks the channel. nih.gov Similarly, MD simulations could be used to study the binding of this compound to a target enzyme, revealing the key amino acid residues involved in the interaction and the stability of the ligand-protein complex.

These simulations can also elucidate the conformational preferences of the molecule in different environments, such as in aqueous solution or within a lipid bilayer. acs.org The flexibility of the linker between the adamantane cage and the benzenesulfonamide ring is a critical determinant of how the molecule can adapt its shape to fit into a binding pocket.

Structure Activity Relationship Sar Studies of N 2 Adamantyl Benzenesulfonamide Derivatives

Impact of Adamantane (B196018) Stereochemistry and Substitution on Biological Activity

The bulky and lipophilic adamantane moiety plays a crucial role in the interaction of N-(2-adamantyl)benzenesulfonamide derivatives with their biological targets. While specific SAR studies on the stereochemistry of the N-(2-adamantyl) group are not extensively detailed in the provided search results, the general principles of adamantane substitution in drug design suggest that both the point of attachment and the presence of substituents on the adamantane cage can significantly affect binding affinity and selectivity. The rigid, three-dimensional structure of the adamantane group can anchor the molecule within a binding pocket, and variations in its substitution pattern could optimize these interactions.

Role of Benzenesulfonamide (B165840) Ring Substituents in Modulating Activity and Selectivity

The benzenesulfonamide portion of the molecule is a key pharmacophore, with substituents on the aromatic ring playing a pivotal role in modulating biological activity and selectivity. Research on related benzenesulfonamide derivatives has demonstrated that the nature and position of these substituents can drastically alter the inhibitory profile against different enzyme isoforms. For instance, in the context of carbonic anhydrase (CA) inhibitors, the addition of various aryl or heterocyclic moieties to the benzenesulfonamide scaffold has been a successful strategy for achieving isoform-selective inhibition. nih.gov This is accomplished by tailoring the substituents to interact with specific amino acid residues in the active site of the target enzyme. nih.gov

A series of benzenesulfonamides incorporating a 1,2,3-triazolyloxime substituted 1,2,3-triazolyl moiety were synthesized and evaluated as human carbonic anhydrase (hCA) inhibitors. These compounds showed varied inhibitory effects against different hCA isoforms. Notably, specific substitutions on the phenyl ring led to potent and selective inhibitors. For example, the 4-hydroxyphenyl derivative (compound 7d) and the 4-acetylphenyl derivative (compound 7o) were identified as highly effective and selective inhibitors against certain isoforms. nih.gov

CompoundSubstitutionTarget IsoformInhibition Constant (Kᵢ) (nM)
7d4-hydroxyphenylhCA I47.1
7o4-acetylphenylhCA II35.9
7aphenylhCA IX170.0
7jNot SpecifiedhCA XII149.9

This table presents a selection of data on benzenesulfonamide derivatives, illustrating the impact of ring substituents on inhibitory activity and selectivity against various human carbonic anhydrase isoforms.

Influence of Linker Chemistry and Scaffold Modifications on Target Interaction

The linker connecting the adamantane and benzenesulfonamide moieties, as well as modifications to the core scaffold, are critical determinants of target interaction. The flexibility and length of the linker can influence the molecule's ability to adopt an optimal conformation for binding within the active site. nih.govnih.govresearchgate.net For instance, the "tail approach" in designing CA inhibitors often involves a ureido linker to enhance flexibility and improve interactions with specific residues, thereby increasing isoenzyme specificity. nih.gov

Studies on benzenesulfonamides integrating an s-triazine moiety have shown that linker flexibility is a key factor. nih.govnih.govresearchgate.net In one such study, two series of compounds with varying linkers were synthesized. The results indicated that the nature of the linker significantly impacted the inhibitory potency against hCA IX. nih.govnih.govresearchgate.net For example, compounds with more rigid linkers were compared to those with more flexible linkers, revealing that flexibility could be tuned to achieve higher affinity and selectivity. nih.govnih.govresearchgate.net The use of a 1,2,3-triazole ring as a linker or part of the scaffold is another strategy that has been employed to enhance biological activity due to its ability to form favorable interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Physicochemical Parameters (e.g., Lipophilicity, Molecular Refractivity) in SAR Development

Quantitative structure-activity relationship (QSAR) studies often utilize these physicochemical parameters to build predictive models. nih.gov By correlating variations in lipophilicity and molecular refractivity with changes in biological activity, researchers can gain a deeper understanding of the SAR and design new derivatives with improved properties. While specific QSAR data for this compound was not found, the general principles of drug design suggest that a balance of these properties is essential for optimal efficacy.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govdergipark.org.trcreative-biolabs.com This approach can be either ligand-based or structure-based. nih.govdergipark.org.tr In the absence of a known target structure, ligand-based pharmacophore modeling relies on the 3D structures of a set of active ligands to derive a common features model. creative-biolabs.com

For this compound derivatives, a pharmacophore model would typically include features such as a hydrophobic group (the adamantane cage), a hydrogen bond acceptor/donor (the sulfonamide group), and an aromatic ring. dergipark.org.tr By developing such a model, it is possible to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to exhibit the desired biological activity. nih.gov This ligand-based approach, often combined with 3D-QSAR, allows for the rational design of new derivatives with enhanced potency and selectivity. nih.gov The process involves aligning known active and inactive compounds to identify the key chemical features that correlate with biological activity. nih.gov

Mechanistic Investigations of Biological Target Interactions with Adamantyl Benzenesulfonamides

Enzyme Inhibition Studies and Kinetic Analysis

The sulfonamide group is a cornerstone of numerous enzyme inhibitors, primarily due to its ability to act as a zinc-binding group in metalloenzymes or to form crucial hydrogen bond interactions within enzyme active sites. The addition of an adamantyl group often enhances binding through hydrophobic interactions and can influence selectivity and potency.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The primary sulfonamide group (—SO₂NH₂) is the key zinc-binding moiety. Inhibition occurs when the deprotonated sulfonamide anion coordinates to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion and disrupting the catalytic cycle. nih.gov

The adamantyl group contributes to the binding affinity and selectivity among the various CA isoforms. While the sulfonamide group anchors the inhibitor to the catalytic zinc, the adamantyl "tail" extends into the active site cavity, forming favorable van der Waals and hydrophobic interactions with amino acid residues lining the site. nih.gov The specific shape and hydrophobicity of these residues differ among isoforms, allowing for isoform-selective inhibition.

Studies on a wide range of benzenesulfonamide (B165840) derivatives reveal varying potencies against different human (h) CA isoforms:

hCA I and hCA II (Cytosolic Isoforms): These isoforms are typically inhibited with medium potency by many benzenesulfonamide derivatives. nih.govnih.gov For instance, a series of sulfonamides showed inhibition constants (Kᵢ) ranging from 41.5 to 1500 nM against hCA I and 30.1 to 755 nM against hCA II. nih.gov The potency is influenced by substituents on the benzene (B151609) ring and the tail group. For example, within one series, the Kᵢ values against hCA II ranged from 2.4 to 4515 nM. nih.gov

hCA IX and hCA XII (Tumor-Associated Isoforms): These transmembrane isoforms are significant targets in cancer therapy. Many benzenesulfonamide derivatives show high, often low-nanomolar to subnanomolar, inhibitory activity against hCA IX and XII. nih.govrsc.org In one study, certain sulfonamides inhibited hCA IX with Kᵢ values between 1.5 and 38.9 nM and hCA XII with Kᵢ values from 0.8 to 12.4 nM. nih.gov Some derivatives exhibit remarkable selectivity for the tumor-associated isoforms over the cytosolic ones. nih.govrsc.org

X-ray crystallography of N-substituted benzenesulfonamides complexed with hCA II has elucidated the binding mechanism, confirming that the sulfonamide nitrogen binds directly to the zinc ion. nih.gov The remainder of the molecule, including moieties analogous to the adamantyl group, establishes further contacts with the enzyme's active site, which is crucial for optimizing potency and achieving isoform selectivity. nih.govnih.gov

Table 1: Inhibition Data (Kᵢ) of Various Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound Series/Derivative hCA I (Kᵢ) hCA II (Kᵢ) hCA IX (Kᵢ) hCA XII (Kᵢ) Reference
Click-Chemistry Derived Sulfonamides 41.5 - 1500 nM 30.1 - 755 nM 1.5 - 38.9 nM 0.8 - 12.4 nM nih.gov
Imide-Containing Sulfonamides 49 - >10,000 nM 2.4 - 4515 nM 9.7 - 7766 nM 14 - 316 nM nih.gov
Thiazolone-Benzenesulfonamides - 1.55 - 3.92 µM 10.93 - 25.06 nM - rsc.org
Benzylaminoethyureido-Tailed Sulfonamides 24.6 - 250 nM 2.8 - 564.9 nM - - nih.gov

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within cells, playing a significant role in metabolic tissues. wikipedia.orgnih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders. The mechanism of 11β-HSD1 is as a reductase in intact cells, a function dependent on the coenzyme NADPH. nih.gov

A series of thiazolidine (B150603) derivatives incorporating an adamantyl group were synthesized and evaluated as inhibitors of 11β-HSD1. nih.gov The adamantyl group was a key structural feature for achieving potent inhibition. While an initial compound showed weak activity, structural modifications led to a potent derivative, compound 8g (E), which demonstrated strong in vitro inhibition of human 11β-HSD1. nih.gov This compound also showed high selectivity over the related 11β-HSD2 isoform. nih.gov The success of this derivative highlights the importance of the bulky, hydrophobic adamantyl group in establishing effective interactions within the ligand-binding pocket of 11β-HSD1. nih.gov

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which then decomposes to a second molecule of ammonia and carbonic acid. nih.govnih.gov This reaction can lead to pathological conditions by increasing pH. nih.gov Urease inhibitors are sought for treating infections, such as those caused by Helicobacter pylori. researchgate.netnih.gov

The mechanism of urease inhibition can vary. Competitive inhibitors often bind to the nickel ions in the active site, while other types of inhibition are also observed. researchgate.netmdpi.com Kinetic studies using Lineweaver-Burk plots help to determine the mode of inhibition. For example, some sulfonamide derivatives have been shown to act as competitive inhibitors of urease. nih.govresearchgate.net The specific interactions of N-(2-adamantyl)benzenesulfonamide with urease are not extensively detailed in the provided context, but related sulfonamide structures show significant activity. For instance, a series of sulphadiazine derivatives demonstrated potent urease inhibition, with the most active compound having an IC₅₀ value of 2.21 µM, significantly more potent than the standard inhibitor thiourea. nih.gov Kinetic studies on other compounds have revealed competitive, non-competitive, and mixed-type inhibition, often involving interaction with the catalytic nickel ions or key cysteine residues in the active site flap. nih.govresearchgate.netnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting these enzymes is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com

Adamantyl-based ester derivatives have been studied for their inhibitory activity against both AChE and BChE. nih.gov One study found that a derivative with a 2,4-dichloro substituted phenyl ring was the most potent AChE inhibitor, with an IC₅₀ value of 77.15 µM. nih.gov Another derivative, featuring a 3-methoxyphenyl (B12655295) ring, showed the highest inhibition against BChE (IC₅₀ of 223.30 µM). nih.gov

Molecular docking studies revealed that the adamantyl moiety binds to the catalytic active site through alkyl/π interactions with key tryptophan and phenylalanine residues (Trp84 and Phe330 in AChE; Trp82 in BChE). nih.gov However, the primary binding interactions for the most potent inhibitors occurred at the peripheral anionic site of the enzymes, involving hydrogen bonds and halogen interactions, rather than deep hydrophobic interactions within the catalytic gorge. nih.gov This suggests a dual-binding mode where the adamantyl group anchors the molecule within a hydrophobic region while other parts of the molecule establish specific interactions at the peripheral site.

Table 2: Cholinesterase Inhibition by Adamantyl-Based Ester Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Compound 2e (2,4-dichloro substituent) AChE 77.15 nih.gov
Compound 2f (2-methyl substituent) AChE 174.98 nih.gov
Compound 2g (3-methyl substituent) AChE 190.99 nih.gov
Compound 2j (3-methoxyphenyl ring) BChE 223.30 nih.gov

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, mediating inflammation and pain. nih.govnih.gov There are two main isoforms: COX-1, which is constitutively expressed and has homeostatic functions, and COX-2, which is induced during inflammation. nih.govyoutube.com Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govresearchgate.net

The benzenesulfonamide moiety is a critical feature of selective COX-2 inhibitors like celecoxib. nih.gov The selectivity arises from a key structural difference between the two isoforms. The COX-2 active site possesses a larger hydrophobic side pocket that is absent in COX-1. youtube.com The sulfonamide group of the inhibitor can bind within this secondary pocket, leading to potent and selective inhibition of COX-2, while the bulkier nature of such molecules prevents them from fitting optimally into the narrower COX-1 active site. youtube.com Studies on new benzenesulfonamide derivatives have identified compounds with higher in vitro COX-2 selectivity and inhibitory activity than celecoxib, with IC₅₀ values as low as 0.04 µM. nih.gov

Protein-Ligand Binding and Allosteric Modulation

The mechanistic studies of this compound and related compounds with their target enzymes reveal detailed insights into protein-ligand binding. The binding is typically a synergistic combination of interactions involving both the adamantyl and the benzenesulfonamide moieties.

Zinc Coordination: In metalloenzymes like carbonic anhydrases, the deprotonated sulfonamide group acts as a powerful zinc-binding group, directly coordinating with the catalytic Zn(II) ion. nih.gov This is the primary anchoring interaction.

Hydrophobic Interactions: The adamantyl group is exceptionally lipophilic and bulky. It plays a crucial role by occupying hydrophobic pockets within the enzyme's active site or allosteric sites. In cholinesterases, the adamantyl ring engages in alkyl/π interactions with aromatic residues like tryptophan and phenylalanine. nih.gov In 11β-HSD1 and COX-2, it is presumed to occupy hydrophobic regions of the ligand-binding domain, contributing significantly to binding affinity and selectivity. nih.govyoutube.com

Hydrogen Bonding and Halogen Interactions: Beyond the key sulfonamide interaction, other parts of the molecule can form additional stabilizing bonds. For instance, in cholinesterase inhibitors, potent compounds formed hydrogen bonds and halogen interactions at the peripheral anionic site, which was critical for their inhibitory effect. nih.gov

Allosteric Modulation: While the primary mechanism for these compounds often involves competitive inhibition at the active site (orthosteric binding), interactions at peripheral or allosteric sites are also evident. The binding of inhibitors to the peripheral anionic site of cholinesterases is a form of allosteric interaction that can modulate enzyme activity. nih.gov In COX-2, the binding of the sulfonamide moiety into the secondary side pocket, which is distinct from the main catalytic site, can also be considered a form of allosteric or pseudo-allosteric binding that confers selectivity.

X-ray crystallography and molecular docking are invaluable tools that have confirmed these binding modes. For example, the crystal structure of a benzenesulfonamide derivative in hCA II clearly shows the sulfonamide nitrogen bound to the zinc ion and the rest of the molecule making extensive contact with hydrophobic and hydrophilic residues in the active site. nih.gov Similarly, docking studies of adamantyl esters in cholinesterases have visualized the hydrophobic interactions of the adamantyl group and the polar interactions of other substituents. nih.gov

Hemagglutinin (HA) Binding and Fusion Inhibition Mechanisms

The influenza virus surface glycoprotein, hemagglutinin (HA), is a critical component for the initial stages of infection. researchgate.net It facilitates the binding of the virus to sialic acid receptors on host cells and mediates the fusion of the viral envelope with the endosomal membrane, a process triggered by the acidic environment of the endosome. nih.govplos.orgmdpi.com This low pH environment induces a significant and irreversible conformational change in the HA protein, exposing a hydrophobic fusion peptide at the N-terminus of the HA2 subunit. nih.govplos.org This peptide then interacts with the endosomal membrane, initiating a series of structural rearrangements that lead to membrane fusion and the release of the viral genome into the host cell's cytoplasm. nih.govplos.org

Certain benzenesulfonamide derivatives have been identified as inhibitors of this fusion process. nih.govnih.gov Unlike some antiviral agents that target the M2 ion channel or neuraminidase, these compounds directly target the HA protein. The mechanism of inhibition involves the small molecule binding to HA and stabilizing its pre-fusion conformation. nih.govplos.org This stabilization prevents the acid-triggered conformational changes necessary for the fusion peptide to be exposed.

One such inhibitor, RO5464466, has been shown to target HA of H1N1 viruses. nih.govnih.gov Studies have demonstrated that it acts early in the viral replication cycle. nih.gov The binding of these types of inhibitors often occurs within a hydrophobic pocket at the interface between HA2 monomers in the pre-fusion trimeric structure. researchgate.netnih.gov By occupying this pocket, the inhibitor effectively blocks the fusogenic conformational rearrangements, thus inhibiting viral entry. nih.govmdpi.com This mechanism is often specific to a particular group of influenza viruses (group 1 or group 2) due to structural differences in the binding pocket between the groups. researchgate.netnih.gov

Table 1: Examples of Hemagglutinin Fusion Inhibitors and their Mechanisms

Inhibitor Class/ExampleTargetMechanism of ActionViral Specificity
Benzenesulfonamides (e.g., RO5464466)Hemagglutinin (HA)Stabilizes the pre-fusion conformation of HA, blocking the low pH-induced conformational change required for membrane fusion. nih.govplos.orgnih.govTypically group-specific (e.g., effective against H1N1, a group 1 virus). nih.gov
tert-butyl hydroquinone (B1673460) (TBHQ)Hemagglutinin (HA)Binds to a hydrophobic pocket at the interface of HA2 monomers, stabilizing the pre-fusion trimer and inhibiting conformational changes. nih.govmdpi.comPrimarily active against group 2 influenza viruses. nih.govmdpi.com
StachyflinHemagglutinin (HA)Binds between two α-helices in the HA2 subunit, increasing the energy barrier for the conformational transition to the fusogenic state. mdpi.comGroup-specific. nih.gov
BMY-27709Hemagglutinin (HA)Directly binds to HA to block conformational changes necessary for fusion. nih.govGroup-specific. nih.gov

Tropomyosin Receptor Kinase A (TrkA) Interaction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF). patsnap.com The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. nih.govnih.gov This activation initiates several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and the transmission of pain signals. patsnap.comnih.gov

TrkA antagonists function by binding to the TrkA receptor and blocking its interaction with NGF. patsnap.com This disruption of the NGF-TrkA signaling axis downregulates the associated intracellular pathways. patsnap.com The interaction of inhibitors with the TrkA kinase domain often occurs within the ATP-binding pocket. For instance, some inhibitors position their core structures in the adenine (B156593) region and form hydrogen bonds with residues in the hinge region of the kinase, such as Leu83. nih.gov An amide carbonyl group on the inhibitor might also form a hydrogen bond with the conserved Lys33 residue. nih.gov By occupying this site, the antagonist prevents ATP from binding, thereby inhibiting the kinase activity and subsequent signal transduction.

Table 2: TrkA Signaling and Inhibition

ComponentFunction/RoleMechanism of Inhibition
TrkA Receptor A receptor tyrosine kinase encoded by the NTRK1 gene. nih.gov It is activated by Nerve Growth Factor (NGF). patsnap.comAntagonists bind to the receptor, often in the ATP-binding pocket, to block NGF binding and/or kinase activity. patsnap.comnih.gov
Nerve Growth Factor (NGF) The primary ligand for the TrkA receptor. patsnap.comNot directly targeted by TrkA antagonists.
Downstream Signaling Pathways (MAPK/ERK, PI3K/Akt, PLCγ) Mediate cellular responses such as proliferation, survival, and pain signaling. patsnap.comnih.govInhibition of TrkA phosphorylation prevents the activation of these pathways. patsnap.com

Voltage-Gated Sodium Channel (NaV1.1, NaV1.2, NaV1.6) Modulation

Voltage-gated sodium channels (NaV) are essential for the initiation and propagation of action potentials in neurons. iu.edu The mature central nervous system predominantly expresses three isoforms: NaV1.1, NaV1.2, and NaV1.6. aesnet.org These channels have distinct localizations and roles. NaV1.1 is primarily found in inhibitory interneurons, while NaV1.2 and NaV1.6 are highly expressed in the axon initial segment of excitatory neurons. aesnet.orgiu.edu An imbalance between the activity of these channels can lead to neurological disorders, such as epilepsy. For example, loss-of-function mutations in SCN1A (encoding NaV1.1) cause Dravet syndrome, whereas gain-of-function mutations in SCN8A (encoding NaV1.6) can lead to severe epileptic encephalopathies. nih.gov

This opposing function suggests that modulating the activity of these channels could be a therapeutic strategy. Specifically, inhibiting the overactive NaV1.6 channel is a potential approach. aesnet.orgnih.gov Studies have shown that selective inhibitors of NaV1.6 can reduce seizure activity in animal models. aesnet.orgnih.gov The modulation of these channels can also be influenced by their interaction with regulatory proteins, such as fibroblast growth factor 14 (FGF14), which forms a complex with NaV1.6. nih.gov Small molecules have been designed to either inhibit or potentiate the assembly of this regulatory complex, thereby bidirectionally modulating channel function. nih.gov

Table 3: Key Voltage-Gated Sodium Channel Isoforms in the CNS

Channel IsoformGenePrimary Location in NeuronsRole in Excitability
NaV1.1 SCN1ASoma and proximal axon initial segment of inhibitory neurons. iu.eduiu.eduCrucial for the function of inhibitory interneurons. nih.gov
NaV1.2 SCN2AAxon initial segment of excitatory neurons. aesnet.orgContributes to the excitability of excitatory neurons. aesnet.org
NaV1.6 SCN8ADistal axon initial segment and nodes of Ranvier of excitatory and inhibitory neurons. iu.eduiu.eduA primary driver of action potential firing in excitatory neurons. aesnet.org

DNA Binding and Intercalation Mechanisms

While specific studies on the DNA binding of this compound are not prevalent in the provided search results, the general mechanisms by which small molecules interact with DNA are well-established. One common mode of interaction is intercalation, where a planar aromatic or heteroaromatic part of a molecule inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This mode of binding is distinct from groove binding. rsc.org

For a molecule to be an effective intercalator, it typically requires a flat, polycyclic aromatic system. rsc.org The stability of the DNA-intercalator complex is influenced by van der Waals forces, hydrogen bonding, and electrostatic interactions between the molecule and the DNA base pairs. Some compounds, such as certain metal complexes with planar ligands like 1,10-phenanthroline, have been shown to bind to DNA via intercalation with high affinity. nih.gov Such interactions can lead to changes in the DNA structure and, in some cases, can facilitate DNA cleavage, even in the absence of external agents. nih.gov The presence of a positively charged side chain on a ligand can also promote intercalation. rsc.org

Table 4: General Mechanisms of Small Molecule-DNA Interaction

Interaction ModeDescriptionKey Molecular Features
Intercalation Insertion of a planar molecule between the base pairs of the DNA double helix. nih.govrsc.orgPlanar, aromatic, or heteroaromatic ring systems. rsc.org Positively charged side chains can enhance binding. rsc.org
Groove Binding Binding of a molecule within the major or minor groove of the DNA helix. rsc.orgMolecules with a shape complementary to the curvature of the grooves.
Electrostatic Interaction Non-specific binding of positively charged molecules to the negatively charged phosphate (B84403) backbone of DNA.Cationic groups on the molecule.

Covalent Inhibition Mechanisms (e.g., N-Acyl-N-Alkyl/Aryl Sulfonamides (NASAs/ArNASAs))

A significant advancement in inhibitor design is the development of covalent inhibitors that form a permanent bond with their target protein. While traditional covalent inhibitors often target highly nucleophilic cysteine residues, newer strategies have emerged to target other, less reactive amino acids like lysine (B10760008). blogspot.comdntb.gov.ua N-acyl-N-alkyl sulfonamides (NASAs) and the more recently developed N-acyl-N-aryl sulfonamides (ArNASAs) are reactive groups that can achieve this. blogspot.comacs.org

The mechanism relies on a ligand-directed or proximity-assisted reaction. blogspot.comacs.org A NASA or ArNASA moiety is incorporated into a ligand that binds non-covalently to a specific site on the target protein. whiterose.ac.uk This binding brings the reactive sulfonamide group into close proximity with a nearby amino acid residue, typically a lysine. dntb.gov.uaresearchgate.net Despite the low nucleophilicity of lysine's ε-amino group at physiological pH (as it is mostly protonated), the high effective molarity achieved by the initial non-covalent binding dramatically accelerates the acylation reaction. blogspot.comwhiterose.ac.uk This results in the formation of a stable covalent bond between the inhibitor and the protein. dntb.gov.uaresearchgate.net This approach has been successfully used to create irreversible inhibitors for challenging targets, including protein-protein interactions like the HDM2/p53 interaction, where the NASA warhead was shown to react with the N-terminal α-amine and a tyrosine residue of HDM2. whiterose.ac.uk

Table 5: Characteristics of NASA/ArNASA-based Covalent Inhibition

FeatureDescription
Reactive Group N-acyl-N-alkyl sulfonamide (NASA) or N-acyl-N-aryl sulfonamide (ArNASA). blogspot.comacs.org
Target Residue Primarily non-catalytic lysine residues, but also N-terminal amines and tyrosine. blogspot.comwhiterose.ac.uk
Mechanism Proximity-assisted acylation. A ligand directs the reactive group to the target site, and the high effective concentration accelerates the reaction with a nearby nucleophilic residue. blogspot.comacs.org
Advantages Enables covalent targeting of less reactive amino acids, leading to highly potent and durable inhibition. blogspot.comdntb.gov.ua Can overcome resistance mechanisms seen with other covalent drugs. blogspot.com
Applications Irreversible inhibition of enzymes (e.g., Hsp90) and protein-protein interactions (e.g., HDM2/p53). blogspot.comwhiterose.ac.uk

Preclinical Biological Evaluation of Adamantyl Benzenesulfonamide Derivatives in Experimental Models

In Vitro Cellular Assays

The initial stages of drug discovery often involve in vitro cellular assays to determine the biological activity of a compound in a controlled laboratory setting. These assays provide crucial preliminary data on a compound's potential efficacy and mechanism of action at a cellular level.

Anti-Influenza Activity in Cell-Based Assays (e.g., CPE Assay in MDCK Cells)

The adamantane (B196018) moiety is a well-known pharmacophore in antiviral drug discovery, with established drugs like amantadine (B194251) and rimantadine (B1662185) targeting the M2 ion channel of the influenza A virus. While research into adamantane derivatives continues, specific data from cytopathic effect (CPE) inhibition assays in Madin-Darby canine kidney (MDCK) cells for N-(2-adamantyl)benzenesulfonamide are not extensively detailed in the public domain. Such assays are crucial for determining a compound's ability to protect cells from the virus-induced damage. researchgate.netnih.govmdpi.com Generally, these assays involve infecting MDCK cells with an influenza virus and observing the protective effect of the test compound. researchgate.net The concentration at which the compound inhibits the viral CPE by 50% (EC50) is a key parameter for assessing antiviral potency.

Antitubercular Activity against Mycobacterium tuberculosis in Cell Cultures

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The adamantane scaffold has been incorporated into various compounds with the aim of developing new antitubercular drugs. For instance, SQ109, a notable drug candidate containing an adamantyl moiety, targets the MmpL3 transporter in Mycobacterium tuberculosis (Mtb). researchgate.net

The standard method for assessing the in vitro antitubercular activity of a compound is by determining its minimum inhibitory concentration (MIC) against the H37Rv strain of Mtb. While numerous studies have explored the antitubercular potential of adamantane-containing compounds and sulfonamides, specific MIC values for this compound against M. tuberculosis H37Rv are not prominently reported in the available scientific literature. researchgate.netasm.orgresearchgate.netnih.gov Research on other sulfonamide derivatives has shown a range of activities, with some compounds exhibiting MIC values in the low micromolar range against Mtb H37Rv. asm.orgnih.gov

Glioblastoma (GBM) Cell Line Studies (e.g., U87, MEF Cells)

Glioblastoma is an aggressive form of brain cancer with a poor prognosis, driving the search for new and effective treatments. In vitro studies using human glioblastoma cell lines, such as U87 and mouse embryonic fibroblasts (MEFs), are fundamental in identifying compounds with anti-cancer potential. These studies typically evaluate a compound's ability to inhibit cell proliferation and induce cell death (apoptosis).

While a number of compounds have been investigated for their cytotoxic effects on U87 cells, specific data regarding the IC50 of this compound are not well-documented in published research. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Studies on other classes of compounds, such as certain benzimidazole (B57391) derivatives, have reported IC50 values below 0.26 μM against U87 cells. nih.gov Similarly, a nanoformulation containing doxorubicin (B1662922) showed an IC50 of 0.52 µmol/L in U87MG cells. mdpi.com The potential of this compound in this therapeutic area remains an open area for investigation.

Melanogenesis Inhibition in Cell-Based Models

The inhibition of melanogenesis, the process of melanin (B1238610) production, is a key strategy for treating hyperpigmentation disorders. In vitro models, such as B16F10 mouse melanoma cells, are commonly used to screen for compounds that can reduce melanin synthesis.

Anticonvulsant Activity in in vitro Models

The search for new anticonvulsant drugs often begins with in vitro screening to identify compounds that can modulate neuronal excitability. While in vivo models like the maximal electroshock (MES) test are standard for evaluating anticonvulsant activity, preliminary in vitro assessments can provide valuable insights. nih.govnih.gov

Although some N-substituted benzamides and related compounds have shown promise as anticonvulsants, specific data on the in vitro anticonvulsant activity of this compound is not extensively reported. nih.govnih.govnih.gov The MES test in animal models is a common preclinical assay for anticonvulsant efficacy, where the ability of a compound to prevent the spread of seizures is measured. nih.govnih.gov

In Vitro Enzyme Activity Assays for Specific Targets

Enzyme inhibition is a common mechanism of action for many drugs. In vitro assays that measure the ability of a compound to inhibit specific enzymes are therefore a critical component of preclinical evaluation.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. It has been suggested that this compound acts as a carbonic anhydrase inhibitor by binding to the enzyme's active site. However, specific inhibitory constants (Ki) or IC50 values from in vitro assays against various CA isoforms are not widely published. nih.govmdpi.comnih.govmdpi.comcore.ac.uk Studies on other benzenesulfonamide (B165840) derivatives have shown a wide range of inhibitory activities against different human carbonic anhydrase isoforms, with some compounds exhibiting potent inhibition in the nanomolar range. nih.govmdpi.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. While various compounds are screened for their AChE inhibitory activity, there is a lack of specific data on the IC50 value of this compound from in vitro assays. nih.govnih.gov Research on other benzoxazole (B165842) derivatives has identified compounds with potent AChE inhibition, with IC50 values in the nanomolar range. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While sulfonamide-based compounds have been explored as potential urease inhibitors, specific IC50 values for this compound against urease are not readily found in the scientific literature. researchgate.netresearchgate.netnih.govnih.govrsc.org Studies on other sulfonamide-1,2,3-triazole-acetamide derivatives have reported potent urease inhibition with IC50 values in the low micromolar to nanomolar range. nih.gov

In Vivo Animal Model Studies (Non-Clinical)

The preclinical evaluation of this compound and its derivatives in living organisms is a critical step in understanding their therapeutic potential. These non-clinical studies, conducted in various animal models, provide essential insights into the pharmacological and physiological effects of these compounds, paving the way for potential future clinical development. The following sections detail the findings from in vivo studies investigating the anti-inflammatory, antidiabetic, and neuroprotective properties of adamantyl benzenesulfonamide derivatives, as well as their pharmacodynamics and metabolic stability.

Anti-Inflammatory Effects in Murine Models

The anti-inflammatory potential of adamantane-containing compounds has been explored in various murine models, which mimic aspects of human inflammatory conditions. A series of adamantane derivatives, including amides, have been synthesized and evaluated for their ability to inhibit inflammation in a mouse paw edema model induced by phlogistic agents. nih.gov Some of these compounds demonstrated anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac, with their effects being dose-dependent. nih.gov

In a study focused on adamantane derivatives of thiazolyl-N-substituted amides, potent anti-inflammatory effects were observed in a carrageenan-induced mouse paw edema model, with inflammation inhibition ranging from 29.6% to 81.5%. ebi.ac.uk This suggests that the adamantane moiety, when incorporated into various molecular scaffolds, can contribute significantly to anti-inflammatory activity.

Furthermore, novel benzenesulfonamide derivatives have also been shown to exhibit significant anti-inflammatory properties. In a carrageenan-induced rat paw edema model, certain benzenesulfonamide derivatives demonstrated stronger anti-inflammatory activity than the standard drug indomethacin (B1671933), achieving up to 99.69% inhibition of edema at the fourth hour. mdpi.com These compounds were found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as the enzymes COX-1 and COX-2. mdpi.com

While direct studies on this compound are limited, the findings for structurally related adamantane amides and benzenesulfonamides in murine models of inflammation provide a strong rationale for its investigation as a potential anti-inflammatory agent.

Table 1: Anti-Inflammatory Activity of Representative Adamantane and Benzenesulfonamide Derivatives in Murine Models

Compound Type Animal Model Key Findings Reference
Adamantane Amides Mouse Paw Edema Activity comparable to diclofenac; dose-dependent effect. nih.gov
Adamantyl Thiazolyl Amides Carrageenan-Induced Mouse Paw Edema Potent anti-inflammatory agents (29.6-81.5% inhibition). ebi.ac.uk
Benzenesulfonamide Derivatives Carrageenan-Induced Rat Paw Edema Stronger activity than indomethacin (up to 99.69% inhibition); reduced pro-inflammatory cytokines and COX enzymes. mdpi.com

Antidiabetic Evaluation in Rodent Models (e.g., Streptozotocin-induced diabetic rats)

The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used and well-established animal model for studying type 1 and, with modifications like the inclusion of nicotinamide, type 2 diabetes. nih.govnih.govfrontiersin.org This model is characterized by hyperglycemia, insulin (B600854) deficiency, and other metabolic abnormalities that mimic human diabetes, making it suitable for evaluating the efficacy of potential antidiabetic drugs. researcher.life

Adamantane derivatives have emerged as a promising class of compounds for the treatment of diabetes. nih.govmdpi.com Notably, adamantane derivatives bearing an amino group have been shown to stimulate insulin release from pancreatic β-cells by decreasing K+ permeability, which leads to membrane depolarization and subsequent Ca2+ influx. nih.gov This mechanism is distinct from that of sulfonylureas, another class of insulin secretagogues. nih.gov Both 1-adamantanamine and 2-adamantanamine were found to be potent in this regard. nih.gov

While specific studies on the antidiabetic effects of this compound in STZ-induced diabetic rats are not extensively documented in the available literature, the known antidiabetic activity of other adamantane derivatives provides a strong basis for its investigation. researchgate.netresearchgate.net The combination of the adamantane moiety, known to influence insulin secretion, with a benzenesulfonamide structure, a scaffold present in some antidiabetic agents, suggests a potential for synergistic or unique antidiabetic properties. Further research is warranted to explore the effects of this compound on glucose metabolism, insulin sensitivity, and pancreatic β-cell function in this relevant rodent model.

Table 2: Antidiabetic Potential of Adamantane Derivatives in Rodent Models

Compound Class Animal Model Proposed Mechanism of Action Reference
Adamantanamines Mouse Islets (in vitro) Inhibition of K+ channels in β-cells, leading to insulin secretion. nih.gov
Vildagliptin, Saxagliptin (Adamantane-containing) Clinically used DPP-4 inhibitors, enhance incretin (B1656795) levels. nih.govmdpi.com
Novel Adamantane Derivatives Diabetic Mice Improvement in memory performance, potential modulation of neuroinflammation. researchgate.net

Neuroprotective Properties in Ischemic Cell Death Models

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of events culminating in neuronal cell death. Animal models, such as the middle cerebral artery occlusion (MCAO) model in rats, are invaluable for studying the pathophysiology of ischemic stroke and for evaluating the efficacy of potential neuroprotective agents. nih.govresearchgate.netfrontiersin.orgumw.edu.pl

Adamantane derivatives have shown promise as neuroprotective agents. For instance, the adamantane derivative 5-hydroxyadamantane-2-on has demonstrated significant cerebrovascular and neuroprotective activity in rat models of brain ischemia, including the MCAO model. nih.govresearchgate.net Interestingly, its mechanism of action appears to be independent of NMDA receptor antagonism, a pathway targeted by another adamantane-based drug, memantine. Instead, it is suggested to involve the GABA-ergic system, leading to enhanced cerebral blood flow and promoting compensatory regeneration in neural, axonal, and glial cells. nih.govresearchgate.net

Table 3: Neuroprotective Effects of Adamantane Derivatives in Ischemic Models

Compound Animal Model Key Findings Reference
5-hydroxyadamantane-2-on Rat MCAO model, global transient ischemia, hypergravity ischemia Enhances cerebral blood flow, promotes neural regeneration, increases survival rate. nih.govresearchgate.net
N-adamantyl-4-methylthiazol-2-amine Mouse model of amyloid β-induced oxidative stress Attenuates oxidative stress and inflammation in the hippocampus. nih.gov
Myrtenal–adamantane conjugates Rat model of Alzheimer's-type dementia Improved memory functions. nih.gov

Pharmacodynamic Models in Primates (e.g., for 11β-HSD1 inhibition)

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels and has emerged as a key therapeutic target for metabolic disorders, including type 2 diabetes and obesity. mdpi.comnih.gov Adamantane derivatives have been identified as potent inhibitors of 11β-HSD1. researchgate.netnih.gov The pharmacodynamic (PD) evaluation of these inhibitors in non-human primates is a critical step in preclinical development, as it provides insights into the dose-response relationship and the extent and duration of target engagement in a species closely related to humans. nih.gov

While specific pharmacodynamic data for this compound in primate models of 11β-HSD1 inhibition are not widely published, studies on other adamantyl-containing 11β-HSD1 inhibitors have demonstrated good pharmacodynamic characteristics in ex vivo assays. researchgate.net These studies typically involve administering the compound to the animals and then measuring the inhibition of 11β-HSD1 activity in relevant tissues, such as the liver or adipose tissue.

The translation of pharmacokinetic and pharmacodynamic (PK/PD) data from non-human primates to humans is a cornerstone of drug development, helping to predict efficacious dose levels for first-in-human clinical trials. nih.gov Given the potent in vitro inhibitory activity of many adamantane derivatives against 11β-HSD1, it is plausible that this compound could also demonstrate significant target engagement in a primate model. Further studies are necessary to confirm this and to characterize its PD profile, which would be essential for its potential advancement as a clinical candidate for metabolic diseases.

Evaluation of Metabolic Stability in Microsome Models

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro models utilizing liver microsomes from various species, including rats and humans, are routinely employed in early drug discovery to assess metabolic stability. nih.govresearchgate.netspringernature.com These models contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov

Studies on various adamantane derivatives have been conducted to evaluate their metabolic stability. For instance, the in vitro hepatic microsomal metabolism of N-benzyladamantanamine in rats has been investigated, revealing that the compound undergoes dealkylation and the formation of nitrone and hydroxylamine (B1172632) metabolites. nih.gov In another study, a series of adamantyl carboxamide and acetamide (B32628) derivatives were evaluated as 11β-HSD1 inhibitors, with one compound showing moderate stability in human liver microsomes. nih.gov The metabolic stability of sulfonamides has also been studied, with oxidation of the N4-position to form hydroxylamines being a key metabolic pathway mediated by cytochrome P450 enzymes. nih.gov

Table 4: Metabolic Stability of Representative Adamantane and Sulfonamide Derivatives in Liver Microsome Models

Compound/Derivative Type Microsome Source Key Metabolic Pathways/Findings Reference
N-benzyladamantanamine Rat Liver Dealkylation, formation of nitrone and hydroxylamine. nih.gov
Adamantyl carboxamides/acetamides Human Liver Moderate stability observed for some derivatives. nih.gov
Sulfamethoxazole (a sulfonamide) Murine Hepatic Cytochrome P450-mediated oxidation to hydroxylamine. nih.gov
N-Ethyl Pentedrone Rat, Mouse, Human Liver Different metabolism profiles and half-lives across species. semanticscholar.org
ABT-639 (a sulfonamide) Rat, Dog, Monkey Liver Good correlation between liver microsomal stability and in vivo oral bioavailability. nih.gov

Table 5: List of Compounds Mentioned

Compound Name
This compound
Diclofenac
Indomethacin
1-adamantanamine
2-adamantanamine
5-hydroxyadamantane-2-on
Memantine
N-adamantyl-4-methylthiazol-2-amine (KHG26693)
Vildagliptin
Saxagliptin
N-benzyladamantanamine
Sulfamethoxazole
N-Ethyl Pentedrone
ABT-639

Unexplored Avenues and Future Research Perspectives for Adamantyl Benzenesulfonamides

Development of Novel Adamantyl Benzenesulfonamide (B165840) Scaffolds with Enhanced Selectivity

A primary objective in medicinal chemistry is the development of compounds that interact selectively with their intended biological target, thereby minimizing off-target effects. For adamantyl benzenesulfonamides, enhancing selectivity can be achieved by systematically modifying the core scaffold. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural changes influence biological activity and selectivity. nih.govresearchgate.net

The development of novel scaffolds can proceed in several directions:

Modification of the Adamantane (B196018) Cage: While the 2-adamantyl position is defined for the parent compound, functionalization at other positions of the adamantane cage can significantly alter the compound's interaction with target proteins. The inherent lipophilicity of adamantane can be modulated to improve membrane permeability and target engagement. nih.gov

Substitution on the Benzenesulfonamide Ring: The aromatic ring of the benzenesulfonamide moiety is amenable to substitution with various functional groups. These substitutions can influence electronic properties, solubility, and the ability to form specific interactions, such as hydrogen bonds, with the target protein, thereby fine-tuning selectivity. nih.govresearchgate.net

Linker Modification: The sulfonamide linker itself can be altered. While stable, replacing or modifying it could change the geometry and flexibility of the molecule, potentially leading to novel binding modes and improved selectivity for specific enzyme isoforms, such as different carbonic anhydrases or kinases. nih.govnih.gov

For instance, research on heterocyclic substituted benzenesulfonamides has shown that specific substitutions can lead to highly potent and selective inhibitors of carbonic anhydrase IX (CA IX), an important anti-cancer target. nih.gov One study demonstrated that a derivative achieved a sub-nanomolar IC50 value of 0.48 nM against CA IX, representing a 40-fold increase in potency and over 1000-fold selectivity against other isoforms (CA I and CA II) compared to the lead compound. nih.gov Similarly, strategic modifications to benzenesulfonamide derivatives have yielded potent inhibitors of TRPV4 channels, which are implicated in acute lung injury. nih.gov These examples underscore the principle that rational design based on SAR can produce novel adamantyl benzenesulfonamide scaffolds with precisely engineered selectivity.

Compound ClassTargetKey FindingsReference
Heterocyclic Substituted BenzenesulfonamidesCarbonic Anhydrase IX (CA IX)Achieved sub-nanomolar potency (IC50 = 0.48 nM) and >1000-fold selectivity over CA I and CA II. nih.gov
Benzenesulfonamide DerivativesTubulinCompound BA-3b showed potent anti-proliferative activity (IC50 = 0.007 to 0.036 μM) against various cancer cell lines. nih.gov
RN-9893 Analogues (Benzenesulfonamide derivatives)TRPV4Compounds 1b and 1f showed a 2.9 to 4.5-fold increase in inhibitory potency compared to the lead compound. nih.gov

Application of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of new chemical entities. emanresearch.org For adamantyl benzenesulfonamides, these methods offer a pathway to rationally design next-generation compounds with superior properties.

De Novo Design: This "from scratch" approach uses computational algorithms to build novel molecules that fit a specific biological target's binding site. numberanalytics.comnih.gov By analyzing the topology and chemical environment of a target's active site, de novo design programs can generate entirely new adamantyl benzenesulfonamide structures predicted to have high affinity and selectivity. nih.gov This process can involve fragment-based approaches, where small molecular pieces are computationally linked together within the binding pocket, or ligand-based methods that generate new scaffolds based on the pharmacophore of known active molecules. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For adamantyl benzenesulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. nih.govresearchgate.net These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or other properties are predicted to increase or decrease activity, guiding the design of more potent molecules. nih.govresearchgate.net QSAR models have been successfully developed for various benzenesulfonamide series, demonstrating good predictive power. nih.govmdpi.com

Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For adamantyl benzenesulfonamides, docking studies can elucidate the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. nih.govnih.gov These studies can explain observed SAR and predict the binding modes of newly designed compounds. nih.gov Following docking, molecular dynamics (MD) simulations can model the behavior of the complex over time, providing insights into its stability and the conformational changes that may occur upon binding. emanresearch.org

Computational MethodApplication in Adamantyl Benzenesulfonamide ResearchKey InsightsReferences
3D-QSAR (CoMFA/CoMSIA)Understanding SAR of adamantyl derivatives.Identifies key steric and electrostatic features of the adamantyl group that are crucial for biological activity. nih.govresearchgate.net
Molecular DockingPredicting binding modes in targets like DNA, kinases, and enzymes.Reveals specific hydrogen bonding and hydrophobic interactions, guiding the design of compounds with improved affinity. nih.govnih.govmdpi.comnih.gov
De Novo DesignGenerating novel molecular structures.Can build new scaffolds tailored to the active site of a specific protein target. numberanalytics.comnih.govnih.gov
Machine Learning (e.g., Random Forest)Developing non-linear QSAR models.Can improve prediction accuracy for biological activity compared to linear models, capturing complex relationships. frontiersin.org

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex, multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may be insufficient. nih.gov

Adamantyl benzenesulfonamides are well-suited for a multi-target design strategy. The scaffold is modular, allowing for the combination of different pharmacophores into a single molecule. For example, a strategy could involve designing an adamantyl benzenesulfonamide derivative that not only inhibits a primary enzyme target but also possesses other beneficial properties. One successful approach in multi-target design has been to modify a known inhibitor to incorporate a metal-chelating moiety, creating a trifunctional compound that can inhibit an enzyme, prevent enzyme-induced protein aggregation, and chelate metals involved in a disease process. nih.gov

For adamantyl benzenesulfonamides, this could translate to:

Dual Kinase Inhibitors: Designing derivatives that can simultaneously inhibit two different kinases in a signaling pathway implicated in cancer.

Enzyme Inhibition plus other activities: Combining the adamantyl benzenesulfonamide core, known to inhibit enzymes like carbonic anhydrase, with functionalities that target other disease-relevant proteins or processes. nih.gov

This strategy requires a deep understanding of the structural biology of multiple targets and the application of computational tools to design a single ligand that can be accommodated by different binding sites.

Investigation of Crystallization Behavior for Polymorphism and Co-Crystallization Studies

The solid-state properties of a pharmaceutical compound are critically important, affecting its stability, solubility, and bioavailability. The same molecule can often crystallize into multiple different crystal forms, a phenomenon known as polymorphism. nih.govresearchgate.net Each polymorph can have distinct physicochemical properties. nih.gov Therefore, a thorough investigation of the crystallization behavior of N-(2-adamantyl)benzenesulfonamide and its derivatives is essential for future development.

Polymorphism: The sulfonamide group is known to form strong intermolecular hydrogen bonds, while aromatic rings can participate in π-π stacking interactions. nih.gov These forces, along with the shape of the adamantane cage, govern the molecular packing in the crystal lattice. nih.gov Different packing arrangements can lead to different polymorphs. Identifying and characterizing all accessible polymorphs of a drug candidate is a crucial step in pharmaceutical development to ensure consistent product quality. The discovery of new crystal forms is often fortuitous, but systematic screening under various crystallization conditions can help map the polymorphic landscape. nih.gov For this compound, X-ray crystallographic studies have identified an orthorhombic crystal system (space group P2₁2₁2₁). However, the potential for other polymorphic forms under different conditions remains an open area of research.

Co-crystallization: Another avenue of exploration is the formation of co-crystals. A co-crystal is a crystalline structure composed of two or more different molecules in the same lattice. ijsra.net By co-crystallizing an active pharmaceutical ingredient (API) like an adamantyl benzenesulfonamide with a benign co-former molecule, it is possible to engineer the resulting solid's properties, such as improving solubility or stability, without altering the chemical structure of the API itself. ijsra.netrsc.org Given the hydrogen bond donor and acceptor capabilities of the sulfonamide group, this class of compounds is a strong candidate for co-crystal engineering. nih.gov

PropertyDescriptionRelevance to Adamantyl BenzenesulfonamidesReferences
Crystal System of this compound OrthorhombicSpace Group: P2₁2₁2₁; Unit cell parameters: a = 6.4840(6) Å, b = 8.6124(8) Å, c = 21.915(2) Å.
Polymorphism The ability of a solid material to exist in more than one crystal structure.Different polymorphs can have different solubility and bioavailability. The sulfonamide group's hydrogen bonding promotes diverse packing motifs. nih.govresearchgate.net
Co-crystallization Formation of a crystalline solid containing two or more neutral molecular constituents in a stoichiometric ratio.Can be used to improve physicochemical properties like solubility and dissolution rate. ijsra.netrsc.org

Integration with Emerging Technologies in Chemical Biology for Target Identification and Validation

While adamantyl benzenesulfonamides can be designed to inhibit specific enzymes, a frequent challenge in drug discovery is identifying all the biological targets of a novel compound (target identification) and confirming that modulation of the target produces the desired therapeutic effect (target validation). nih.govnih.gov Emerging technologies in chemical biology provide powerful tools to address this challenge. rsc.org

Affinity-Based Target Identification: This approach uses a chemically modified version of the small molecule to "fish" for its binding partners in a cell lysate. nih.gov For example, an adamantyl benzenesulfonamide could be synthesized with an attached biotin (B1667282) tag. The biotinylated probe is incubated with cell proteins, and any proteins that bind to it are pulled down using streptavidin beads and identified by mass spectrometry. nih.gov

Label-Free Target Identification: These methods avoid chemically altering the compound of interest. One such technique is Drug Affinity Responsive Target Stability (DARTS), which is based on the principle that a protein becomes more resistant to protease digestion when it is bound to a small molecule ligand. nih.gov By treating cell lysates with the adamantyl benzenesulfonamide and then a protease, its target proteins can be identified as those that are protected from degradation. nih.gov

Genetic Screening Approaches: Techniques like CRISPR-Cas9 genome editing can be used to systematically knock out genes in a cell population. nih.gov By treating this population with an adamantyl benzenesulfonamide, one can identify which gene knockouts confer resistance to the compound's effects, thereby revealing its likely target. This approach can identify not only the primary target but also proteins involved in its metabolism or downstream signaling pathways. nih.govresearchgate.net

The integration of these unbiased, system-wide approaches will be invaluable for elucidating the full mechanism of action of novel adamantyl benzenesulfonamide derivatives, uncovering new therapeutic opportunities, and predicting potential side effects early in the drug development process. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(2-adamantyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized by reacting substituted amines with sulfonyl chlorides under controlled conditions. Evidence from substituted N-(2-hydroxyphenyl)acetamides suggests using inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., DMF) to minimize side reactions . Yield optimization may require temperature modulation (0–5°C for exothermic steps) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv). Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement and structure solution. For example, benzenesulfonamide derivatives like N-(2-acetylphenyl)benzenesulfonamide were characterized using SC-XRD, revealing bond angles (e.g., S–N–C: ~113.6°) and torsion angles critical for conformational analysis . Complementary techniques include NMR (¹H/¹³C) for functional group verification and FT-IR for sulfonamide S=O stretching (1350–1300 cm⁻¹) .

Q. What purification strategies are effective for removing adamantyl-group byproducts?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for removing hydrophobic adamantyl byproducts due to differential solubility. For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) achieves >95% purity. Evidence from substituted sulfonamides highlights the importance of pH control (neutral to slightly acidic) to prevent sulfonamide decomposition during purification .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting specific pathways (e.g., carbonic anhydrase inhibition for sulfonamides). For example, microbial growth inhibition assays (MIC values) or enzyme inhibition kinetics (IC₅₀) are standard. A recent study on 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide employed molecular docking against bacterial dihydrofolate reductase to prioritize targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) affect the biological activity of this compound?

  • Methodological Answer : Structure-activity relationships (SAR) can be explored via systematic substitutions. For instance, electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance hydrogen bonding with target proteins, as seen in antifungal sulfonamides . Computational tools like AutoDock Vina predict binding affinities, while Hammett constants (σ) quantify electronic effects. Contrastingly, bulky substituents (e.g., -CF₃) may sterically hinder target binding, requiring MD simulations to assess conformational flexibility .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Methodological Answer : The adamantyl group introduces disorder in crystal lattices due to its rigidity. SHELXL’s PART and SUMP instructions can model disorder by refining occupancy ratios. For example, in N-(2-acetylphenyl)benzenesulfonamide, partial occupancy (0.7:0.3) resolved overlapping electron density peaks . High-resolution data (<1.0 Å) and TWIN commands in SHELX are critical for handling twinned crystals common in bulky sulfonamides .

Q. How can contradictory data between in vitro and computational activity be reconciled?

  • Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. Free-energy perturbation (FEP) calculations account for solvent interactions, while ensemble docking incorporates protein conformational changes. A study on thiophene-sulfonamide hybrids found that MD simulations over 100 ns improved correlation between predicted and experimental IC₅₀ values by 30% . Validate computational models with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies enable the synthesis of enantiomerically pure this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ligated Pd) can induce enantioselectivity. For example, N-allyl-4-methyl-N-phenylbenzenesulfonamide derivatives were resolved using chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) with >99% ee . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.